molecular formula C16H15NO3 B017923 5-(4'-Benzyloxyphenyl)-2-oxazolidone CAS No. 88693-98-5

5-(4'-Benzyloxyphenyl)-2-oxazolidone

Cat. No.: B017923
CAS No.: 88693-98-5
M. Wt: 269.29 g/mol
InChI Key: QFDVKHYDKDBVHD-UHFFFAOYSA-N
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Description

2-Oxazolidinone, 5-[4-(phenylmethoxy)phenyl]- is a compound belonging to the oxazolidinone class, which is characterized by a five-membered ring containing both nitrogen and oxygen atoms.

Mechanism of Action

Target of Action

The primary target of 5-(4’-Benzyloxyphenyl)-2-oxazolidone, also known as KH064 , is Phospholipase A2, a membrane-associated enzyme . This enzyme plays a crucial role in the metabolism of phospholipids, which are key components of cell membranes. By acting on this enzyme, KH064 can potentially influence cell signaling and other cellular processes.

Mode of Action

It is known that the compound interacts with its target, phospholipase a2, and may alter its activity . This interaction could lead to changes in the metabolism of phospholipids and potentially affect various cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxazolidinone, 5-[4-(phenylmethoxy)phenyl]- typically involves the reaction of an appropriate phenylmethoxy-substituted benzaldehyde with an amino alcohol under acidic conditions to form the oxazolidinone ring. The reaction conditions often include the use of solvents such as toluene or dichloromethane and catalysts like p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green solvents are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

2-Oxazolidinone, 5-[4-(phenylmethoxy)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Alkyl halides, amines

Major Products

The major products formed from these reactions include various substituted oxazolidinone derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

2-Oxazolidinone, 5-[4-(phenylmethoxy)phenyl]- has several scientific research applications, including:

    Chemistry: Used as a chiral auxiliary in stereoselective transformations and as a building block for synthesizing complex molecules.

    Biology: Investigated for its potential antibacterial activity, particularly against Gram-positive bacteria.

    Medicine: Explored as a scaffold for developing new antibacterial agents, with some derivatives showing promising results in preclinical studies.

    Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxazolidinone, 5-[4-(phenylmethoxy)phenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylmethoxy group enhances its lipophilicity and potentially improves its ability to penetrate bacterial cell membranes .

Properties

IUPAC Name

5-(4-phenylmethoxyphenyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c18-16-17-10-15(20-16)13-6-8-14(9-7-13)19-11-12-4-2-1-3-5-12/h1-9,15H,10-11H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFDVKHYDKDBVHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1)C2=CC=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50538181
Record name 5-[4-(Benzyloxy)phenyl]-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50538181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88693-98-5
Record name 5-[4-(Benzyloxy)phenyl]-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50538181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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